2-bromo-4-(bromomethyl)quinoline
Description
Properties
CAS No. |
1451498-51-3 |
|---|---|
Molecular Formula |
C10H7Br2N |
Molecular Weight |
301 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Dichloromethane-Based Two-Step Bromination
Patent CN103923003A utilizes dichloromethane, chloroform, or ethylene dichloride as solvents, with bromine added in two stages to suppress dibromide (3,4-dibromomethylquinoline-2(H)-one) formation. The first bromine addition (60–70% of total stoichiometry) occurs at 40–80°C, followed by cooling to 20–30°C for the remainder. This split-feed method reduces dibromide content to 1–3% in the intermediate acetyl bromide acetanilide, achieving 76–82% bromination yield. Key parameters include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Solvent | Ethylene dichloride | High solubility, low side reactions |
| Bromine:Substrate ratio | 1.05:1 (mol) | Balances reactivity and selectivity |
| Temperature (Stage 1) | 50–55°C | Accelerates monobromination |
| Temperature (Stage 2) | 20–30°C | Minimizes dibromide formation |
Post-bromination, the solvent is evaporated, and the crude product is neutralized with NaOH or Na2CO3 to pH 6–7, followed by alcohol slurrying to isolate acetyl bromide acetanilide with 95–98% purity.
Chloroform-Based Low-Temperature Bromination
In contrast, CN102775347A employs chloroform under stringent temperature control (≤30°C). Bromine is dissolved in chloroform and added dropwise, maintaining 20–30°C for 2–3 hours before gradual heating to 60–65°C. This method reduces solvent loss and improves safety, yielding 80–85% brominated intermediate. However, dibromide levels remain higher (3–5%) compared to the two-step approach.
Cyclization in Concentrated Sulfuric Acid
The brominated intermediate undergoes cyclization in concentrated H2SO4 to form the quinoline backbone. Both patents emphasize stoichiometric control of sulfuric acid and temperature gradients to optimize ring closure.
High-Acid Cyclization (20:1 Mass Ratio)
CN103923003A uses a 20:1 mass ratio of H2SO4 to acetyl bromide acetanilide, maintaining 0–20°C during addition. After 3 hours at 15–20°C, the reaction mixture is quenched in ice water, yielding a solid that is neutralized to pH 6–7. Final slurrying in methanol at 20–30°C produces 4-bromomethylquinoline-2(H)-one with ≥99.5% purity and 90–93% cyclization yield.
Reduced Acid Load (8:1 Mass Ratio)
CN102775347A reduces the H2SO4 ratio to 8:1, cooling the acid to 5–10°C before adding the brominated intermediate in batches. Post-addition, the temperature is raised to 25–30°C for 2–3 hours, followed by aqueous workup. While this method lowers acid consumption by 60%, it requires precise temperature control to prevent sulfonation side reactions.
Comparative Analysis of Methods
The table below contrasts key metrics from representative examples in both patents:
The two-step bromination in CN103923003A demonstrates superior selectivity, while CN102775347A’s low-temperature approach offers cost and safety advantages.
Impurity Profiling and Mitigation
A major challenge in synthesizing 4-bromomethylquinoline-2(H)-one is controlling 3-bromomethylquinoline-2(H)-one, a positional isomer that forms due to electrophilic aromatic substitution ambiguities. Both patents address this through:
-
Solvent polarity modulation : Dichloromethane and chloroform stabilize the transition state favoring 4-substitution.
-
Temperature gradients : Lower bromination temperatures (20–30°C) reduce isomerization.
-
Crystallization controls : Methanol slurrying at 0–5°C preferentially isolates the 4-isomer, achieving ≤0.2% 3-bromomethyl impurity.
Scalability and Industrial Adaptations
CN103923003A’s methodology has been validated at 300+ kg scale, with critical process parameters including:
-
Bromine addition rate : ≤10 L/min to prevent exothermic runaway.
-
Cyclization quench time : ≤30 minutes to avoid acid-catalyzed degradation.
-
Drying conditions : Vacuum drying at 50°C prevents thermal decomposition.
Economic analyses indicate a 40% cost reduction compared to earlier methods, primarily due to reduced dibromide waste and higher cyclization yields .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in the formation of de-brominated quinoline derivatives .
Scientific Research Applications
2-Bromo-4-(bromomethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential antimalarial, antimicrobial, and anticancer properties.
Synthetic Organic Chemistry: The compound is used in the synthesis of complex heterocyclic structures and as a building block for various organic transformations.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-(bromomethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Key Compounds Compared:
- 2-Bromo-3-(bromomethyl)quinoline: Structural isomer with bromine at position 2 and bromomethyl at position 3. Synthesized via PBr₃ treatment of 2-chloro-3-(hydroxymethyl)quinoline .
- 3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline: Features multiple bromine substitutions (positions 2, 3, 6). The additional bromine atoms increase molecular weight (468.76 g/mol) and may reduce solubility compared to the target compound .
- 2-Bromo-4-(trifluoromethyl)quinoline: Substitution at position 4 with a trifluoromethyl (-CF₃) group instead of bromomethyl. The -CF₃ group is strongly electron-withdrawing, directing electrophilic attacks to different ring positions compared to the electron-donating -CH₂Br .
Table 1: Substituent Effects on Reactivity
| Compound | Position 2 | Position 4 | Key Reactivity Traits |
|---|---|---|---|
| 2-Bromo-4-(bromomethyl)quinoline | Br | -CH₂Br | High SN2 reactivity at C4 |
| 2-Bromo-3-(bromomethyl)quinoline | Br | -CH₂Br (at C3) | Steric hindrance at C3 slows substitutions |
| 2-Bromo-4-(trifluoromethyl)quinoline | Br | -CF₃ | Electron-deficient ring; resistant to oxidation |
Physicochemical Properties
- Crystallinity and Intermolecular Interactions: The quinoline ring in 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline remains planar (RMS deviation = 0.011 Å), with crystal packing stabilized by C–H···Br and π-π interactions (inter-centroid distance = 3.608 Å) . In contrast, 8-bromo-2-methylquinoline exhibits π-π stacking (centroid distance = 3.76 Å), suggesting that bromine position influences crystal lattice stability .
Table 3: Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|
| 2-Bromo-4-(bromomethyl)quinoline | 291.96 | Not reported | Low in water |
| 3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline | 468.76 | Recrystallizes from acetone | Soluble in CCl₄ |
| 8-Bromo-2-methylquinoline | 222.09 | 379–381 | Soluble in organic solvents |
Q & A
Basic: What are the standard synthetic routes for preparing 2-bromo-4-(bromomethyl)quinoline, and how do reaction conditions influence yield?
Answer:
2-Bromo-4-(bromomethyl)quinoline is typically synthesized via bromination of precursor quinolines. Two primary methods are documented:
- Direct bromination using elemental bromine (Br₂) in acetic acid under reflux (60–80°C), targeting the quinoline core .
- Regioselective bromination with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in acetonitrile, which selectively brominates methyl groups to form bromomethyl derivatives .
Key Factors Affecting Yield:
| Condition | Br₂ Method | NBS/AIBN Method |
|---|---|---|
| Temperature | 60–80°C (reflux) | 40–60°C (mild heating) |
| Solvent | Acetic acid | Acetonitrile |
| Selectivity | Lower (side reactions) | Higher (methyl targeting) |
| Typical Yield | 50–65% | 70–85% |
NBS/AIBN is preferred for higher regioselectivity and reduced byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .
Basic: Which analytical techniques are most effective for characterizing 2-bromo-4-(bromomethyl)quinoline?
Answer:
- NMR Spectroscopy : H and C NMR confirm bromine substitution patterns. For example, the bromomethyl group (-CH₂Br) shows a triplet at ~4.3–4.7 ppm (H) and ~30–35 ppm (C) .
- X-ray Crystallography : Resolves crystal packing and bond angles. SHELX programs (e.g., SHELXL) refine structures using diffraction data (e.g., triclinic space group , Å, Å) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical for C₁₀H₈Br₂N: 306.90 g/mol; observed: 306.89 g/mol) .
Advanced: How does the bromomethyl group at position 4 influence reactivity compared to other quinoline derivatives?
Answer:
The 4-bromomethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with analogs show:
| Derivative | Reactivity with KOtBu/PhB(OH)₂ | Suzuki Coupling Yield |
|---|---|---|
| 4-Bromomethyl | 92% (Pd(OAc)₂, SPhos) | 88% |
| 4-Chloromethyl | 75% | 65% |
| 4-Methyl (no halogen) | <5% | N/A |
The bromine atom’s leaving group ability and steric accessibility drive higher reactivity .
Advanced: What computational strategies are used to predict the biological activity of 2-bromo-4-(bromomethyl)quinoline derivatives?
Answer:
- Docking Studies : AutoDock Vina models interactions with targets like cytochrome P450 (binding affinity: −9.2 kcal/mol for 2-bromo-4-(bromomethyl)quinoline vs. −7.5 kcal/mol for non-brominated analogs) .
- QSAR Models : Electron-withdrawing bromine atoms correlate with enhanced antimicrobial activity (MIC: 2 µg/mL against S. aureus vs. 8 µg/mL for chloro analogs) .
- DFT Calculations : HOMO-LUMO gaps (4.2 eV) suggest redox activity relevant to anticancer mechanisms .
Advanced: How can contradictory data on bromination efficiency be resolved in synthetic workflows?
Answer:
Discrepancies in yields (e.g., 50% vs. 85%) arise from solvent purity, catalyst loading, or temperature gradients. Mitigation strategies include:
- Design of Experiments (DoE) : Optimize parameters (e.g., 0.1 mol% AIBN with NBS in degassed acetonitrile improves reproducibility) .
- In Situ Monitoring : ReactIR tracks bromine consumption, reducing over-bromination .
- Byproduct Analysis : GC-MS identifies dimers or debrominated species, guiding solvent selection (e.g., DMF vs. acetonitrile) .
Basic: What are the primary applications of 2-bromo-4-(bromomethyl)quinoline in medicinal chemistry?
Answer:
- Anticancer Agents : Serves as a precursor for kinase inhibitors (IC₅₀ = 0.8 µM against EGFR vs. 5.2 µM for parent quinoline) .
- Antimicrobials : Modifies bacterial topoisomerases (MIC = 1.5 µg/mL for E. coli) .
- Proteolysis-Targeting Chimeras (PROTACs) : Links E3 ligase recruiters to target proteins via bromine-mediated click chemistry .
Advanced: How does crystallographic data inform the design of 2-bromo-4-(bromomethyl)quinoline analogs?
Answer:
X-ray structures reveal:
- Packing Interactions : Bromine atoms participate in halogen bonding (C-Br⋯O, 3.2 Å), stabilizing crystal lattices .
- Torsional Angles : The bromomethyl group adopts a staggered conformation (dihedral = 120°), minimizing steric clash .
- Thermal Parameters : High B-factors (>4 Ų) at Br sites suggest flexibility for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
